N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Propriétés
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-33-20-9-4-17(5-10-20)6-11-22(31)26-12-13-30-23-21(14-28-30)24(32)29(16-27-23)15-18-2-7-19(25)8-3-18/h2-5,7-10,14,16H,6,11-13,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKCBUINRMWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 922137-75-5 |
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is primarily attributed to its interaction with specific biological targets. The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor , which plays a significant role in inflammation and pain pathways.
Inhibition Potency
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of COX inhibition:
- N-(4-acetyl-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-thiadiazol-2-yl)-acetamide showed an IC50 value of 1.33 μM against COX-II, indicating moderate inhibitory activity compared to traditional NSAIDs like Celecoxib (IC50 = 0.4 μM) .
This suggests that N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide may also exhibit similar or enhanced anti-inflammatory properties.
Case Studies
- Anti-inflammatory Activity : In animal models of inflammation, compounds similar to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide demonstrated significant reductions in inflammatory markers. For example, studies have shown that pyrazole derivatives can effectively lower levels of prostaglandins and cytokines in induced inflammatory conditions.
- Anticancer Potential : The compound's structure suggests potential anticancer activity through inhibition of mitotic kinases such as Polo-like kinase 1 (Plk1). Plk1 is crucial for cell division and has been targeted in various cancer therapies. Research indicates that inhibitors with a similar scaffold can lead to cell cycle arrest in cancer cell lines .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core or substituents on the aromatic rings can significantly influence potency and selectivity for biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhanced binding affinity to target enzymes |
| Methoxy Group Addition | Improved pharmacokinetic properties |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position Sensitivity : The fluorobenzyl group’s position (3- vs. 4-fluorine) significantly alters steric and electronic interactions. For example, the 4-fluorobenzyl variant (target compound) may exhibit improved metabolic stability compared to the 3-fluorobenzyl analogue due to reduced CYP450 interactions .
- Side Chain Diversity : The propanamide side chain with a 4-methoxyphenyl group (target compound) enhances π-π stacking with hydrophobic binding pockets compared to aliphatic chains (e.g., 2-propylpentanamide in ) or simpler acetamide groups .
Physicochemical Properties
Table 2: Property Comparison
Key Findings :
Table 3: Bioactivity Clustering (Based on )
Key Insights :
- The target compound’s selectivity for EGFR/VEGFR2 aligns with its structural similarity to known kinase inhibitors, while chromene hybrids (e.g., ) target cell cycle regulators (CDKs).
- Bioactivity clustering () indicates that fluorobenzyl-pyrazolo-pyrimidinones with aromatic side chains (e.g., 4-methoxyphenyl) form a distinct group with shared kinase inhibition mechanisms.
Proteomic Interaction Signatures
The CANDO platform () predicts multitarget interactions by comparing compound-proteome binding profiles. The target compound clusters with other pyrazolo-pyrimidinones (e.g., ) due to shared interactions with kinase domains (e.g., EGFR ATP-binding pocket). However, chromene hybrids () diverge, showing affinity for helicases and chromatin modifiers. This highlights the role of core scaffold extensions (e.g., chromene fusion) in altering proteome-wide behavior.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Core formation : The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclization of precursor pyrazole or pyrimidine derivatives. For example, condensation of hydrazine derivatives with β-keto esters or nitriles can yield the heterocyclic scaffold .
- Substituent introduction : Alkylation at position 5 with 4-fluorobenzyl bromide introduces the fluorinated aromatic group. Position 1 is functionalized via nucleophilic substitution with ethylenediamine derivatives, followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or DCM/hexane) are critical for isolating intermediates and final products .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, including bond lengths and dihedral angles (e.g., mean C–C deviation <0.005 Å) .
- NMR spectroscopy : H and C NMR verify substituent integration (e.g., 4-fluorobenzyl protons at δ ~7.2 ppm, methoxyphenyl at δ ~3.8 ppm) .
- HPLC-MS : Ensures purity (>98%) and molecular weight confirmation (e.g., m/z 509.2 [M+H]) .
Q. What in vitro assays evaluate the biological activity of this compound?
- Kinase inhibition assays : Fluorescence-based ATP competition assays (e.g., IC determination against kinases like EGFR or VEGFR) .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzyme-linked immunosorbent assays (ELISA) : Quantify inhibition of inflammatory markers (e.g., TNF-α or IL-6) .
Advanced Research Questions
Q. How can SAR studies optimize bioactivity, focusing on fluorobenzyl and methoxyphenyl groups?
- Fluorine substitution : Replace 4-fluorobenzyl with other halogens (Cl, Br) or electron-withdrawing groups (CF) to modulate lipophilicity and target binding .
- Methoxy positional isomerism : Test 3-methoxy or 2-methoxy analogs to assess steric and electronic effects on receptor interactions .
- Biological validation : Use parallel synthesis and high-throughput screening to compare IC values across analogs .
Q. What computational approaches predict binding affinity and selectivity?
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residue interactions .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and topological indices to predict activity .
Q. How to address discrepancies in biological activity across experimental models?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) and isothermal titration calorimetry (binding affinity) .
- Meta-analysis : Compare data across ≥3 independent labs to identify outliers .
Q. What strategies optimize reaction yield and purity during large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What advanced techniques characterize metabolites in pharmacokinetic studies?
- LC-HRMS (Q-TOF) : Identify Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) with mass accuracy <5 ppm .
- Microsomal incubations : Use human liver microsomes + NADPH to generate metabolites, followed by NMR for structural elucidation .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
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